
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+)
Übersicht
Beschreibung
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is a coordination compound that combines the unique properties of each of its components The compound features a central terbium ion (Tb^3+), which is coordinated by 1,10-phenanthroline and (Z)-4-oxopent-2-en-2-olate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) typically involves the following steps:
Preparation of (Z)-4-oxopent-2-en-2-olate: This ligand can be synthesized through the aldol condensation of acetylacetone with formaldehyde under basic conditions.
Coordination with Terbium Ion: The terbium ion is introduced by dissolving terbium nitrate in an appropriate solvent, such as ethanol or water.
Addition of 1,10-phenanthroline: 1,10-phenanthroline is added to the solution containing the terbium ion and (Z)-4-oxopent-2-en-2-olate. The mixture is then stirred and heated to facilitate the coordination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the terbium ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the terbium ion.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as bipyridine, ethylenediamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to terbium(IV) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as hydrogenation, oxidation, and polymerization.
Biology
In biological research, this compound is explored for its potential as a fluorescent probe. The terbium ion exhibits luminescent properties, making it useful for imaging and sensing applications in biological systems.
Medicine
In medicine, the compound is investigated for its potential use in diagnostic imaging. The luminescent properties of terbium can be harnessed for imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI).
Industry
In industry, (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is used in the development of advanced materials. Its coordination properties are exploited to create materials with specific electronic, magnetic, and optical properties.
Wirkmechanismus
The mechanism of action of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) involves the interaction of the terbium ion with its ligands. The terbium ion can coordinate with various ligands, altering its electronic structure and properties. This coordination can affect the compound’s reactivity, luminescence, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III) acetate: Another terbium coordination compound with different ligands.
Terbium(III) chloride: A simple terbium salt used in various applications.
Terbium(III) nitrate: Commonly used in the synthesis of other terbium complexes.
Uniqueness
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is unique due to its specific combination of ligands, which confer distinct properties such as enhanced luminescence and specific catalytic activity. The presence of 1,10-phenanthroline and (Z)-4-oxopent-2-en-2-olate ligands creates a unique coordination environment around the terbium ion, differentiating it from other terbium compounds.
This detailed article provides a comprehensive overview of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/q;;;;+3/p-3/b;3*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOUPKNKVFAMM-XUHIWKAKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O6Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary research question addressed by the TCOG T3207 study?
A1: The TCOG T3207 study aimed to determine if adding adjuvant CRT to standard adjuvant gemcitabine therapy would improve recurrence-free survival (RFS) in patients with resectable PDAC. [] This was the study's primary endpoint.
Q2: Did the addition of adjuvant CRT improve RFS in the T3207 study? What were the key findings?
A2: The study found that adding CRT did not significantly improve RFS in patients receiving adjuvant gemcitabine. [] While there was a marginal benefit in reducing loco-regional recurrence, this did not translate to a statistically significant improvement in overall RFS. The authors suggest further research is needed, particularly regarding the potential role of CRT alongside newer multi-agent adjuvant therapies like modified FOLFIRINOX. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





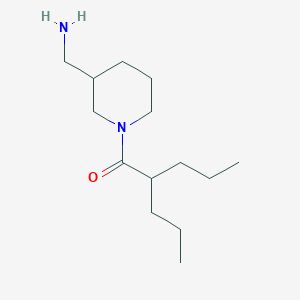
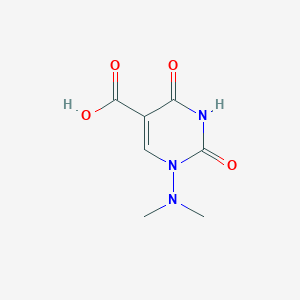
![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
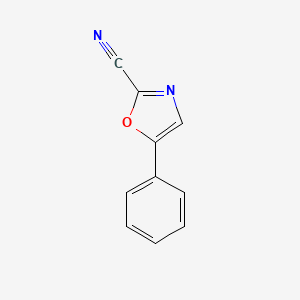
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)
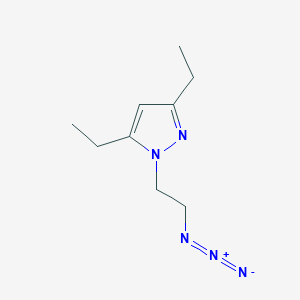
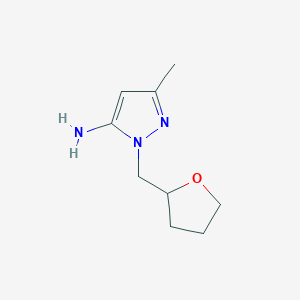
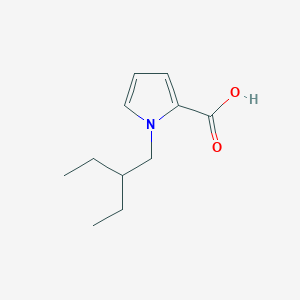
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)
